molecular formula C20H19F3N2O4 B8790963 Trifloxystrobin

Trifloxystrobin

Cat. No.: B8790963
M. Wt: 408.4 g/mol
InChI Key: ONCZDRURRATYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifloxystrobin is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group, making it highly reactive and versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trifloxystrobin typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of alpha-methyl-3-trifluoromethylbenzaldehyde with an appropriate amine to form the corresponding Schiff base. This intermediate is then reacted with methyl 2-bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are common practices to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Trifloxystrobin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Trifloxystrobin has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals, such as fungicides and herbicides.

Mechanism of Action

The mechanism of action of Trifloxystrobin involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its reactivity, allowing it to interact with enzymes and proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Trifloxystrobin: A fungicide with a similar chemical structure, known for its effectiveness in controlling fungal diseases in crops.

    Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Another compound with a trifluoromethyl group, used in organic synthesis.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19F3N2O4

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate

InChI

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3

InChI Key

ONCZDRURRATYFI-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F

boiling_point

approximately 312 °C

Color/Form

White powder

density

1.36 g/mL at 21 °C

flash_point

>70.00 °C (>158.00 °F)

melting_point

72.9 °C

physical_description

White odorless solid;  [Merck Index]

solubility

In water, 0.610 mg/L at 25 °C
In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C)

vapor_pressure

0.00000003 [mmHg]
2.55X10-8 mm Hg at 25 °C

Origin of Product

United States

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